N-[4-(4-Phenyl-piperazin-1-yl)-butyl]-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-Phenyl-piperazin-1-yl)-butyl]-benzamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The structure of this compound consists of a benzamide moiety linked to a phenyl-piperazine group via a butyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Phenyl-piperazin-1-yl)-butyl]-benzamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved by reacting phenylamine with ethylene glycol in the presence of a catalyst.
Alkylation: The next step involves the alkylation of the piperazine intermediate with 1-bromobutane to form N-[4-(4-Phenyl-piperazin-1-yl)-butyl]-piperazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Phenyl-piperazin-1-yl)-butyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[4-(4-Phenyl-piperazin-1-yl)-butyl]-benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-Phenyl-piperazin-1-yl)-butyl]-benzamide involves its interaction with specific molecular targets. The compound is known to bind to dopamine receptors, particularly the D3 receptor, which plays a role in modulating neurotransmission. This interaction can influence various signaling pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester: Known for its neuroprotective effects.
N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide: Explored for its role in dopamine receptor modulation.
Uniqueness
N-[4-(4-Phenyl-piperazin-1-yl)-butyl]-benzamide is unique due to its specific structural features that confer high affinity and selectivity for dopamine receptors. This makes it a valuable compound for studying receptor-ligand interactions and developing potential therapeutic agents for neurological disorders.
Properties
Molecular Formula |
C21H27N3O |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-[4-(4-phenylpiperazin-1-yl)butyl]benzamide |
InChI |
InChI=1S/C21H27N3O/c25-21(19-9-3-1-4-10-19)22-13-7-8-14-23-15-17-24(18-16-23)20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-18H2,(H,22,25) |
InChI Key |
SPKHLKULRLEZKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.